Mafosfamide

Descripción general

Descripción

Mafosfamida es un agente alquilante de oxazaphosforina, estructuralmente similar a la ciclofosfamida. Se investiga principalmente por su potencial como agente quimioterapéutico. La mafosfamida se metaboliza por el citocromo P450 a 4-hidroxiciclofosfamida, que luego se convierte en aldofosfamida. Esto, a su vez, produce los metabolitos citotóxicos mostaza de fosforamida y acroleína .

Métodos De Preparación

La mafosfamida se sintetiza como un profármaco "estabilizado" de 4-hidroxiciclofosfamida. La ruta sintética implica una síntesis estereo-selectiva y un intercambio catiónico optimizado con posterior liofilización . La preparación de la mafosfamida implica la reacción de 4-hidroxiciclofosfamida con ácido tioetano sulfónico para formar la sal de ácido 4-tioetano sulfónico de 4-hidroxiciclofosfamida .

Análisis De Reacciones Químicas

La mafosfamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La mafosfamida se oxida mediante enzimas del citocromo P450 para formar 4-hidroxiciclofosfamida.

Hidrólisis: En soluciones acuosas, la mafosfamida se hidroliza para formar 4-hidroxiciclofosfamida y ácido tioetano sulfónico.

Descomposición: La 4-hidroxiciclofosfamida se descompone para formar mostaza de fosforamida y acroleína, que son los agentes citotóxicos activos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas del citocromo P450 para la oxidación y soluciones acuosas para la hidrólisis. Los principales productos que se forman a partir de estas reacciones son 4-hidroxiciclofosfamida, mostaza de fosforamida y acroleína .

Aplicaciones Científicas De Investigación

La mafosfamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La mafosfamida ejerce sus efectos a través del siguiente mecanismo:

Comparación Con Compuestos Similares

La mafosfamida se compara con otros compuestos similares como la ciclofosfamida, la ifosfamida y la trofosfamida. Estos compuestos comparten similitudes estructurales y todos son agentes alquilantes de oxazaphosforina. La mafosfamida es única en el sentido de que no requiere activación hepática y es directamente activa en los fluidos y células intracelulares . Esta propiedad convierte a la mafosfamida en un candidato prometedor para la terapia regional del cáncer y la administración intratecal .

Compuestos similares

Actividad Biológica

Mafosfamide (MAF) is a novel anticancer agent derived from cyclophosphamide, classified as an oxazaphosphorine compound. Its biological activity has been extensively studied in various preclinical and clinical settings, demonstrating significant potential in treating different types of cancers, particularly hematologic malignancies and solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

This compound is a prodrug that spontaneously degrades to 4-hydroxy-cyclophosphamide (4-OH-CP), which is the active form responsible for its cytotoxic effects. The primary mechanism involves the formation of reactive alkylating agents, specifically phosphoramide mustard and acrolein, which lead to DNA cross-linking and subsequent cell death. Unlike cyclophosphamide, this compound does not require hepatic activation, allowing for direct cytotoxicity in intracellular environments .

Key Metabolites

- 4-Hydroxy-cyclophosphamide (4-OH-CP) : Active metabolite that exerts cytotoxic effects.

- Phosphoramide mustard : A potent alkylating agent formed during metabolism.

- Acrolein : Contributes to toxicity and may enhance the therapeutic effects when used with mesna, a protective agent .

Preclinical Studies

Preclinical investigations have demonstrated this compound's efficacy against various cancer cell lines and animal models. Notably:

- In Vitro Activity : MAF showed significant cytotoxicity against leukemia cell lines (e.g., U-937, MOLT-4) and solid tumor lines (e.g., MCF-7) with IC50 values indicating potent activity at low concentrations .

- In Vivo Efficacy : Studies in murine models revealed that this compound exhibited comparable or superior activity to cyclophosphamide against transplantable tumors such as P388 leukemia and B16 melanoma .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its intrathecal administration for patients with neoplastic meningitis and other malignancies.

Phase I Trials

A Phase I trial assessed the safety and tolerability of intrathecal this compound in children with newly diagnosed embryonal tumors. The study determined the maximum tolerated dose (MTD) to be approximately 17 mg, with dose-limiting toxicities primarily involving mucosal irritation .

Efficacy Results

The efficacy of this compound was highlighted in a pilot study involving systemic chemotherapy combined with intrathecal administration. The one-year progression-free survival (PFS) rates were promising:

- Medulloblastoma : 80%

- Supratentorial primitive neuroectodermal tumor : 67%

- Atypical teratoid rhabdoid tumor : 27% .

Pharmacokinetics

This compound's pharmacokinetics have been characterized through various studies. Following intrathecal administration, peak concentrations of 10 μmol/L were achieved in cerebrospinal fluid (CSF), which is sufficient for therapeutic effects. The drug’s rapid metabolism into active forms allows for effective targeting of malignant cells while minimizing systemic exposure .

Case Studies

Several case reports have documented the successful use of this compound in clinical settings:

- Case Study 1 : A patient with relapsed leukemia responded positively to intrathecal this compound after failing multiple lines of therapy, demonstrating substantial reduction in CSF leukemic cells.

- Case Study 2 : In a cohort of pediatric patients with solid tumors, those treated with this compound showed improved outcomes compared to historical controls receiving standard chemotherapy regimens .

Propiedades

IUPAC Name |

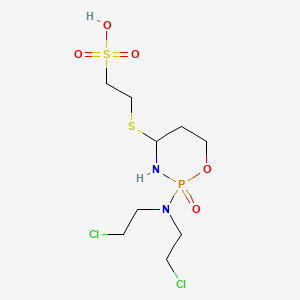

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUUPFTVAPUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869012 | |

| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action for Mafosfamide?

A1: this compound is a pre-activated cyclophosphamide analogue that exerts its cytotoxic effects primarily by alkylating DNA. This alkylation leads to the formation of DNA cross-links, ultimately inhibiting DNA synthesis and triggering cell death. [, , , , ]

Q2: How does this compound's mechanism differ from cyclophosphamide?

A2: Unlike cyclophosphamide, this compound does not require hepatic activation to exert its cytotoxic effects. It spontaneously degrades into 4-hydroxycyclophosphamide, bypassing the need for metabolic conversion in the liver. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, studies in HL60 leukemic cells have shown that this compound exposure induces apoptosis, evidenced by morphological changes, biochemical markers, and cell cycle arrest in the S and G2 phases. []

Q4: Does c-myc expression play a role in this compound-induced apoptosis?

A4: While c-myc is implicated in apoptosis regulation, studies in this compound-treated HL-60 cells showed a dose- and time-dependent decrease in c-myc mRNA transcripts, suggesting that c-myc upregulation is not essential for this compound-induced apoptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C7H17Cl2N2O6PS. Its molecular weight is 387.2 g/mol.

Q6: How does the structure of this compound contribute to its activity?

A6: this compound's structure, containing a pre-activated cyclophosphamide analogue, allows it to spontaneously degrade into 4-hydroxycyclophosphamide, the active alkylating agent. This pre-activation bypasses the need for hepatic metabolism, distinguishing it from cyclophosphamide. [, ]

Q7: What is the target cytotoxic exposure for intrathecal this compound?

A8: Preclinical studies suggest a target cytotoxic exposure of 10 µmol/L for intrathecal this compound. This concentration can be achieved in ventricular cerebrospinal fluid after intraventricular administration. []

Q8: What types of cancer cells has this compound shown efficacy against in preclinical studies?

A9: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer), Molt-4 (T-cell leukemia), rhabdomyosarcoma, and several leukemia cell lines (e.g., K-562, KG-1, HL-60). [, , ]

Q9: What is the efficacy of this compound in treating neoplastic meningitis?

A10: Clinical trials investigating intrathecal this compound for neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicate good tolerability and efficacy. [] Phase II trials are ongoing. []

Q10: Has this compound shown promise in treating acute leukemia?

A11: this compound has been investigated for ex vivo purging of leukemia cells from bone marrow prior to autologous transplantation in patients with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , , ] Results from a 10-year single-institution experience with 125 adult acute leukemia patients autografted with this compound-purged marrow demonstrated leukemia-free survival rates of 58% for AML and 56% for ALL at 8 years. []

Q11: How does the kinetics of hematopoietic reconstitution differ between ALL and ANLL after autologous bone marrow transplantation with this compound-treated marrow?

A12: Studies have shown that patients with ANLL experience significantly slower hematopoietic recovery compared to ALL patients after ABMT with this compound-treated marrow. This difference is thought to be related to the intrinsic fragility of the stem cell pool in ANLL and the intensity of the in vitro this compound treatment. []

Q12: What are the mechanisms of resistance to this compound?

A14: One major mechanism of resistance, particularly in cell lines like L1210/OAP and P388/CLA, is the elevated expression of aldehyde dehydrogenase (ALDH) activity. This enzyme detoxifies aldophosphamide, a crucial metabolite of this compound, thereby reducing its efficacy. [] Additionally, studies on Chinese hamster ovary cells selected for resistance to this compound have shown that hypersensitivity to this compound and other DNA cross-linking agents might arise from alterations in cell cycle progression of drug-treated cells. []

Q13: Are there differences in ALDH-mediated resistance between normal and tumor cells?

A15: Interestingly, studies suggest that the ALDH-3 isoform found in some tumor cells might be more efficient at detoxifying aldophosphamide compared to ALDH-3 from normal tissues. This difference in detoxification capacity could contribute to the differential sensitivity of tumor cells to oxazaphosphorines like this compound. []

Q14: Does this compound impact the immune system?

A17: Yes, this compound exhibits immunomodulatory effects. Studies show it can stimulate the immune system at low doses and suppress it at higher doses. [] For instance, low-dose this compound was shown to potentially eliminate T-suppressor cells, leading to an anti-tumor immune response in a rat leukemia model. []

Q15: Can this compound be combined with immunotherapy?

A15: While not directly addressed in the abstracts, this compound's ability to modulate the immune system, particularly its potential to enhance NK cell activity, suggests that combining it with immunotherapy approaches could be a potential area of further research.

Q16: Does this compound interact with drug-metabolizing enzymes?

A20: While this compound itself does not require hepatic activation, its metabolites can interact with aldehyde dehydrogenases, leading to their detoxification. [] This interaction can be exploited to enhance this compound's efficacy. For instance, N-isopropyl-p-formylbenzamide, a metabolite of procarbazine, acts as a competitive inhibitor of aldehyde dehydrogenase, potentiating the cytotoxic effects of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.